molecular formula C13H10Cl2O2S2 B2957941 (4-Chlorophenyl){[(4-chlorophenyl)sulfanyl]methyl}dioxo-lambda~6~-sulfane CAS No. 59662-66-7

(4-Chlorophenyl){[(4-chlorophenyl)sulfanyl]methyl}dioxo-lambda~6~-sulfane

Cat. No.: B2957941
CAS No.: 59662-66-7
M. Wt: 333.24
InChI Key: IRBXEBMMQCXXDG-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, and density . Unfortunately, the specific physical and chemical properties for “(4-Chlorophenyl){[(4-chlorophenyl)sulfanyl]methyl}dioxo-lambda~6~-sulfane” were not found in the available resources.

Scientific Research Applications

Chemiluminescence and Synthesis of Dioxetanes

Watanabe et al. (2010) explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, demonstrating the thermal stability and chemiluminescent properties of these compounds. The study highlighted the potential application of these compounds in developing chemiluminescent probes and materials, where specific sulfanyl-substituted dioxetanes showed moderate light yields upon decomposition, indicating their applicability in light-emitting systems (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Pharmaceutical Applications

Siddiqui et al. (2014) focused on the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, investigating their antibacterial and enzyme inhibitory activities. This research illuminates the compound's potential in creating new antibacterial agents and enzyme inhibitors, showcasing the broad applicability of such structures in drug discovery and pharmaceutical chemistry (Siddiqui, Abbasi, Aziz‐ur‐Rehman, Irshad, Shahzad, Ashraf, Ahmad, Lodhi, Ismail, & Akhtar, 2014).

Mechanistic Studies and Chemical Reactivity

Nagy et al. (2001) provided an in-depth analysis of the structure and hydrolysis mechanisms of diaryl(acylamino)(chloro)-λ4-sulfanes and their sulfonium salts, contributing to the understanding of the chemical behavior and reactivity of sulfane-based compounds. The study's findings on the conformational characteristics and reactivity patterns are crucial for designing sulfane derivatives with tailored properties for specific applications (Nagy, Csámpai, Szabó, Varga, Harmat, Ruff, & Kucsman, 2001).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . It’s important to note that all chemicals should be handled with appropriate safety measures to prevent any harm.

Properties

IUPAC Name

1-chloro-4-[(4-chlorophenyl)sulfonylmethylsulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2S2/c14-10-1-5-12(6-2-10)18-9-19(16,17)13-7-3-11(15)4-8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBXEBMMQCXXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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